2-(4-Fluorophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

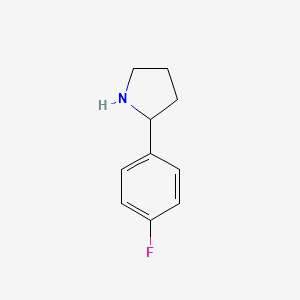

IUPAC Name |

2-(4-fluorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCXMSDSTZZWAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397587 |

Source

|

| Record name | 2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72216-06-9 |

Source

|

| Record name | 2-(4-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72216-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 2-Arylpyrrolidine Scaffold

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)pyrrolidine

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] When substituted at the 2-position with an aryl group, particularly a fluorinated phenyl ring, its utility expands significantly. The this compound moiety is a crucial building block in modern drug discovery, valued for its role in creating potent and selective therapeutic agents.[4][5] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, making this a highly desirable feature in drug candidates.[4]

This compound and its derivatives are key intermediates in pharmaceuticals targeting a range of conditions, most notably neurological disorders.[4][6] The stereochemistry at the C2 position is often critical; for instance, the R- and S-enantiomers of a related 2-arylpyrrolidine have been shown to possess opposing activities as 5-HT₆ receptor agonists and antagonists, respectively.[7] This underscores the necessity for synthetic methods that provide precise control over stereochemistry.

This guide provides an in-depth analysis of several robust and field-proven pathways for the synthesis of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each approach, offering a comprehensive view of how this vital chemical entity is constructed.

Pathway 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Imine

This pathway represents a highly efficient and reliable method for producing enantiomerically pure this compound. The core strategy involves the formation of a five-membered cyclic imine precursor, which is then subjected to a stereoselective reduction using a chiral iridium catalyst. This approach is powerful because the final, chirality-defining step is catalytic, making it atom-economical and scalable.

Mechanistic Rationale

The key to this synthesis is the asymmetric hydrogenation step. Chiral iridium complexes, featuring sophisticated phosphine ligands, create a chiral environment around the metal center. The cyclic imine substrate coordinates to the iridium, and hydrogen is delivered to one face of the C=N double bond preferentially, dictated by the steric and electronic properties of the chiral ligand. This facial selectivity leads to the formation of one enantiomer of the pyrrolidine product in high excess. The initial steps involve standard organic transformations to construct the necessary γ-amino ketone, which cyclizes to the imine in situ or in a preceding step.

Visualizing the Pathway

Caption: Asymmetric synthesis via iridium-catalyzed hydrogenation.

Detailed Experimental Protocol

Adapted from the synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine.[8]

Step 1: Deprotection of the Starting Material

-

A solution of tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate (0.2 mmol) in dichloromethane (CH₂Cl₂) is prepared in a reaction vessel under a nitrogen atmosphere.

-

Trifluoroacetic acid (TFA, 1.0 equiv) is added to the solution.

-

The mixture is stirred at room temperature for 3 hours to effect the removal of the tert-butoxycarbonyl (Boc) protecting group.

-

The solvent and excess acid are removed under vacuum to yield the crude γ-amino ketone salt.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

The crude residue from Step 1 is transferred to a nitrogen-filled glovebox.

-

The material is dissolved in a mixed solvent of toluene/THF (5:1, 1 mL).

-

To this solution, the following are added sequentially: Ti(OiPr)₄ (0.24 mmol), DABCO (0.04 mmol), the chiral iridium catalyst Ir-L9 (0.002 mmol), and potassium iodide (KI, 0.04 mmol).

-

The reaction vial is sealed and transferred to an autoclave.

-

The autoclave is charged with hydrogen gas to a pressure of 50 atm.

-

The reaction is stirred at 50°C for 13 hours.

-

Upon completion, the reaction is quenched by the addition of an aqueous sodium bicarbonate solution.

-

The organic phase is separated, concentrated, and purified using a short silica plug to remove the metal complex, yielding the final product, (S)-2-(4-Fluorophenyl)pyrrolidine.

Pathway 2: Palladium-Catalyzed Intramolecular Carboamination

This modern synthetic strategy offers a convergent and elegant route to 2-substituted pyrrolidines. The method relies on a palladium-catalyzed reaction that forms two new bonds (one carbon-carbon and one carbon-nitrogen) in a single, stereocontrolled step. It involves the intramolecular cyclization of an amine onto an alkene, triggered by the formation of an arylpalladium intermediate.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 4-fluorobromobenzene) to a Pd(0) complex. The resulting arylpalladium(II) species then coordinates to the alkene of an N-protected pent-4-enylamine. This is followed by the key migratory insertion step, where the nitrogen atom attacks the palladium-activated alkene (syn-aminopalladation), forming the pyrrolidine ring and a new carbon-palladium bond. The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The use of a chiral ligand, such as (R)-Siphos-PE, on the palladium catalyst guides the stereochemistry of the aminopalladation step, resulting in an enantiomerically enriched product.[7]

Visualizing the Pathway

Caption: Enantioselective Pd-catalyzed carboamination.

Generalized Experimental Protocol

Based on analogous transformations described in the literature.[7]

-

In a glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃), the chiral phosphine ligand (e.g., (R)-Siphos-PE), and a base (e.g., K₃PO₄).

-

Toluene is added, and the mixture is stirred to form the active catalyst complex.

-

N-Boc-pent-4-enylamine and 4-fluorobromobenzene are added to the vessel.

-

The vessel is sealed and removed from the glovebox.

-

The reaction mixture is heated (e.g., to 80-100°C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and palladium residues.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired Boc-protected 2-(4-fluorobenzyl)pyrrolidine.

-

The benzyl product can be converted to the target this compound via subsequent debenzylation if necessary, or the pathway can be adapted to directly form the phenyl-substituted product depending on the starting materials.

Pathway 3: Diastereoselective Grignard Addition to a Chiral Sulfinylimine

This pathway provides excellent stereocontrol through the use of a chiral auxiliary. The N-tert-butanesulfinyl group, introduced by Ellman, is a highly effective chiral director for nucleophilic additions to imines. The strategy involves the addition of a 4-fluorophenyl Grignard reagent to a γ-chloro-N-sulfinylimine, which simultaneously sets the stereocenter and primes the molecule for cyclization.

Mechanistic Rationale

The synthesis begins with the condensation of γ-chlorobutanal with enantiopure tert-butanesulfinamide to form the chiral N-sulfinylimine. The key step is the addition of 4-fluorophenylmagnesium bromide. The Grignard reagent adds to the C=N bond, and the stereochemical outcome is directed by the bulky tert-butylsulfinyl group, which effectively shields one face of the imine. The nucleophile attacks from the less hindered face, leading to a high degree of diastereoselectivity. Following the addition, the newly formed amine nitrogen, now free, acts as an intramolecular nucleophile, displacing the chloride on the alkyl chain to form the pyrrolidine ring. Finally, the chiral auxiliary is cleaved under acidic conditions.[9]

Visualizing the Pathway

Caption: Grignard addition to a chiral sulfinylimine.

Generalized Experimental Protocol

Based on the general method for 2-substituted pyrrolidines.[9]

-

Imine Formation: The γ-chlorinated N-tert-butanesulfinyl imine is prepared by condensing γ-chlorobutanal with the appropriate enantiomer of tert-butanesulfinamide in the presence of a dehydrating agent like CuSO₄ or Ti(OEt)₄.

-

Grignard Addition & Cyclization: The sulfinylimine is dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂) and cooled to -78°C under an inert atmosphere. A solution of 4-fluorophenylmagnesium bromide (typically 1.5-2.0 equivalents) in THF is added dropwise. The reaction is allowed to slowly warm to room temperature, during which both the Grignard addition and the subsequent intramolecular Sₙ2 cyclization occur.

-

Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried, and concentrated. The crude product is then dissolved in methanol, and a solution of HCl in an appropriate solvent (e.g., dioxane) is added. The mixture is stirred at room temperature to cleave the sulfinyl group.

-

Purification: After removal of the solvent, the residue is subjected to an aqueous workup with base (e.g., NaOH) to neutralize the acid and then extracted with an organic solvent. The combined organic layers are dried and concentrated, and the final this compound is purified by distillation or column chromatography.

Comparative Summary of Synthesis Pathways

| Pathway Name | Key Reagents / Catalyst | Stereocontrol Method | Key Advantages | Potential Limitations |

| Asymmetric Hydrogenation | Chiral Iridium Catalyst, H₂ | Catalyst-controlled | High enantioselectivity, catalytic, scalable.[8] | Requires high-pressure hydrogenation equipment; catalyst can be expensive. |

| Pd-Catalyzed Carboamination | Pd(0) Catalyst, Chiral Ligand | Catalyst-controlled | Convergent, forms multiple bonds in one step, good functional group tolerance.[7] | Ligand sensitivity, potential for side reactions, optimization can be complex. |

| Grignard / Sulfinylimine | Grignard Reagent, Chiral Auxiliary | Auxiliary-controlled | High diastereoselectivity, reliable, auxiliary is recoverable.[9] | Stoichiometric use of chiral auxiliary, requires additional protection/deprotection steps. |

Conclusion

The synthesis of this compound can be accomplished through several effective strategies, each with its own set of advantages. The choice of pathway ultimately depends on the specific requirements of the researcher, including desired stereopurity, scalability, available equipment, and cost considerations. The Iridium-Catalyzed Asymmetric Hydrogenation stands out for its elegance and efficiency in catalytic enantioselective synthesis. The Palladium-Catalyzed Carboamination offers a modern and convergent approach, while the Grignard addition to a chiral sulfinylimine provides a robust and predictable substrate-controlled method. By understanding the mechanistic principles behind these routes, scientists and drug development professionals can make informed decisions to best achieve their synthetic goals.

References

- Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines.

- J&K Scientific. This compound | 72216-06-9. J&K Scientific.

- Chem-Impex. This compound. Chem-Impex.

- ChemicalBook. (S)-2-(4-Fluorophenyl)pyrrolidine | 298690-90-1. ChemicalBook.

- Vitaku, E., et al. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Vitaku, E., et al. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Benchchem. (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride. Benchchem.

- PubChem. This compound. PubChem.

- Buchwald, S. L., et al. (2017). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles.

- Davis, F. A., et al. (2005). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.

- Kuranov, A. M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- IntechOpen. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-2-(4-Fluorophenyl)pyrrolidine | 298690-90-1 [chemicalbook.com]

- 9. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of 2-(4-Fluorophenyl)pyrrolidine in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)pyrrolidine

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp3-hybridized structure provides access to three-dimensional chemical space, a critical feature for enhancing target specificity and improving pharmacological profiles.[3] The introduction of a 4-fluorophenyl substituent onto this privileged core creates this compound, a versatile building block with significant potential in drug development.[4]

The fluorine atom is not merely a hydrogen isostere; its unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[4][5] Understanding the fundamental physicochemical properties of this compound is therefore not an academic exercise, but a prerequisite for its rational application in designing next-generation therapeutics, particularly in neuropharmacology.[4]

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. It moves beyond a simple recitation of data to explain the underlying principles and provide robust, field-tested protocols for their experimental determination.

Molecular Structure and Core Identifiers

A molecule's identity and behavior are dictated by its structure. This compound combines an aliphatic heterocyclic amine with a fluorinated aromatic ring, creating a chiral center at the C2 position of the pyrrolidine ring.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [4][6][7] |

| Molecular Weight | 165.21 g/mol | [4][6][8] |

| IUPAC Name | This compound | [6] |

| CAS Number | 72216-06-9 | [4][6][7] |

| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)F | [6] |

| Appearance | Colorless to light yellow liquid/solid | [4][9] |

Note: The physical state (liquid or solid) may depend on the specific enantiomeric form (R, S, or racemic mixture) and purity.

Thermal Properties: Boiling Point

The boiling point provides insight into the intermolecular forces governing the compound. As a polar molecule capable of hydrogen bonding (via the N-H group), this compound has a relatively high boiling point.

| Property | Predicted/Estimated Value | Source |

| Boiling Point | ~235-260 °C (at atmospheric pressure) | [8][9] |

| Flash Point | 96 °C |

Causality and Experimental Design

The boiling point is a measure of the energy required to overcome intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonds). The predicted high boiling point is consistent with the molecule's polarity and its ability to form hydrogen bonds.

Protocol 2.1: Boiling Point Determination by Ebulliometry

The precise experimental determination of a boiling point for a novel compound is critical for purification via distillation and for understanding its physical behavior.

-

Apparatus Setup: Assemble a standard ebulliometer or a micro-distillation apparatus. Ensure the system is equipped with a calibrated thermometer or thermocouple placed correctly to measure the vapor temperature.

-

Sample Preparation: Place a small, pure sample of this compound into the boiling flask along with boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibration: Observe the temperature as the liquid begins to boil and a reflux ring of condensate climbs the apparatus. The boiling point is the stable temperature at which the vapor and liquid phases are in equilibrium, recorded when the reflux ring is stable.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), apply a pressure correction (e.g., using the Sydney-Young equation) to normalize the boiling point to standard conditions. This step is crucial for reproducibility.

Solubility Profile

Solubility is a critical determinant of a drug candidate's behavior, influencing everything from formulation to bioavailability. The dual nature of this compound—containing both a polar amine and a lipophilic fluorophenyl group—results in a mixed solubility profile.

-

Aqueous Solubility: Poor.[9] The dominance of the hydrophobic aryl ring and hydrocarbon backbone limits solubility in water.

-

Organic Solubility: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and other polar aprotic solvents.[9]

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies a molecule's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. It is defined as the logarithm of the ratio of the compound's concentration in an octan-1-ol phase to its concentration in an aqueous phase at equilibrium.

| Property | Computed Value | Source |

| XLogP3 | 1.9 | [6] |

A LogP value of 1.9 indicates a moderate degree of lipophilicity, suggesting a favorable balance for potential membrane permeability without excessive sequestration in fatty tissues.

Protocol 4.1: Experimental Determination of LogP (Shake-Flask Method)

This protocol is based on the OECD Guideline 107 for testing chemicals. It remains the gold standard for its direct measurement of partitioning.

-

Phase Preparation: Prepare mutually saturated octan-1-ol and aqueous buffer (typically phosphate buffer at pH 7.4 to simulate physiological conditions). Allow the two phases to sit in contact for at least 24 hours to ensure saturation.

-

Analyte Introduction: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be low enough to be well below the solubility limit.

-

Partitioning: In a glass vessel, combine a precise volume of the analyte-containing aqueous phase with a precise volume of the saturated octan-1-ol phase.

-

Equilibration: Seal the vessel and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 1-24 hours). Centrifugation is then required to achieve a clean separation of the two phases.

-

Concentration Analysis: Carefully separate the two phases. Accurately measure the concentration of the analyte in each phase using a validated analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).

Workflow for LogP Determination

Caption: Setup and resulting curve for pKa determination.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While experimental spectra for this specific compound are not widely published, a predicted profile can be derived from its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Region (δ ~7.0-7.5 ppm): Two distinct signals are expected for the aromatic protons. The protons ortho to the fluorine will appear as a triplet (or doublet of doublets) due to coupling with fluorine and the adjacent proton. The protons meta to the fluorine will also appear as a doublet of doublets.

-

Pyrrolidine C2-H (δ ~4.0-4.5 ppm): The proton on the carbon attached to the phenyl ring will be shifted downfield and will likely appear as a multiplet due to coupling with adjacent CH₂ protons.

-

Pyrrolidine N-H (δ ~1.5-3.0 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Pyrrolidine Aliphatic Protons (δ ~1.5-3.5 ppm): Complex multiplets corresponding to the remaining 6 protons on the pyrrolidine ring.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals are expected. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

-

Pyrrolidine Carbons: Four signals corresponding to the aliphatic carbons of the pyrrolidine ring are expected.

-

Infrared (IR) Spectroscopy

-

N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad absorption characteristic of a secondary amine.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Sharp absorptions just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Strong, sharp absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic) (1500-1600 cm⁻¹): Several sharp bands of varying intensity.

-

C-F Stretch (1100-1250 cm⁻¹): A strong, characteristic absorption.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be expected at m/z = 165.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring, providing structural confirmation.

Safety and Handling

Proper handling is essential for laboratory safety. Based on aggregated GHS data, this compound presents the following hazards:

-

Health Hazards: Causes skin irritation and serious eye irritation. [6]May cause respiratory irritation and may be harmful if swallowed. [6]* Recommended Precautions: Wear protective gloves, eye protection, and work in a well-ventilated area. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry place, away from direct sunlight and heat. [9]Keep the container tightly sealed to prevent moisture absorption and degradation. [9]

References

- (R)-2-(4-Fluorophenyl) Pyrrolidine. Bouling Chemical Co., Limited.

- (S)-2-(4-Fluorophenyl)pyrrolidine | 298690-90-1. ChemicalBook.

-

This compound | C10H12FN | CID 3865560. PubChem.[Link]

-

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings.[Link]

-

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing.[Link]

-

Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. SpectraBase.[Link]

-

Pyrrolidine. DrugFuture.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

-

Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. ACS Publications.[Link]

-

pKa values of azeditine, pyrrolidine, piperidine, and their fluorinated derivatives. ResearchGate.[Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]

-

Solving an Unknown Using NMR, IR and MS Spectroscopy. YouTube.[Link]

-

4-Pyrrolidinylpyridine. Wikipedia.[Link]

-

Spectroscopy MS. Physics & Maths Tutor.[Link]

-

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride. PubChem.[Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry.[Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[Link]

-

3-(4-Fluorophenyl)pyrrolidine | 144620-11-1. Alchem Pharmtech.[Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-pyrrolidine | 72216-06-9 [chemicalbook.com]

- 8. 2-(4-Fluorophenyl)-pyrrolidine CAS#: 72216-06-9 [m.chemicalbook.com]

- 9. (R)-2-(4-Fluorophenyl) Pyrrolidine | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [chemheterocycles.com]

2-(4-Fluorophenyl)pyrrolidine mechanism of action

An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-(4-Fluorophenyl)pyrrolidine

Executive Summary

This document provides a detailed scientific exploration of the predicted mechanism of action for this compound, a molecule of significant interest within neuropharmacology due to its structural similarity to known psychoactive compounds. While direct pharmacological data for this specific compound is not extensively published, this guide synthesizes structure-activity relationship (SAR) data from closely related analogs to build a robust, evidence-based hypothesis. We postulate that this compound functions primarily as a competitive inhibitor of monoamine transporters, with a likely preference for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This guide will deconstruct the evidence supporting this hypothesis, outline the downstream neurochemical effects, and provide detailed experimental protocols for empirical validation.

The 2-Aryl-Pyrrolidine Scaffold: A Privileged Structure in Neuropharmacology

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core scaffold in numerous biologically active molecules.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space, making it a highly valuable building block in drug design.[3] When substituted at the 2-position with an aromatic ring, the resulting 2-aryl-pyrrolidine motif becomes a well-established pharmacophore for targeting the monoamine transporter (MAT) family.[4]

The MAT family, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are presynaptic membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[4] By modulating the function of these transporters, compounds can profoundly alter neurotransmitter levels, forming the basis for many treatments of neuropsychiatric disorders and also the mechanism of action for various stimulants.[4]

Predicted Pharmacological Target: The Monoamine Transporter Family

Based on extensive SAR studies of related compounds, the primary molecular target for this compound is predicted to be the central substrate binding site (S1) of monoamine transporters.[5] These transporters utilize the electrochemical gradient of Na⁺ and Cl⁻ ions to drive the reuptake of monoamines from the synapse back into the presynaptic neuron, thus terminating the signal.[4] Compounds that inhibit this process increase the synaptic concentration and residence time of neurotransmitters, enhancing downstream signaling.

Evidence from Structural Analogs

The strongest evidence for this mechanism comes from the pharmacological profiles of structurally similar compounds, particularly the α-pyrrolidinophenones like pyrovalerone. These molecules, which share the 2-substituted pyrrolidine core, are potent and often selective inhibitors of DAT and NET.[6]

For instance, the pyrovalerone analog series demonstrates a clear pattern: the 2-pyrrolidinyl moiety is critical for high-affinity binding to DAT and NET, while substitutions on the phenyl ring modulate potency and selectivity.[6] Generally, these compounds exhibit significantly lower affinity for SERT.[6][7]

| Compound | Aromatic Group | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |

| Pyrovalerone (Analog 4a) | 4-Methylphenyl | 18.1 | 121 | 3380 | [6] |

| Analog 4u | 3,4-Dichlorophenyl | 11.5 | 37.8 | 1340 | [6] |

| Analog 4t | 1-Naphthyl | 14.2 | 44.5 | 40.5 | [6] |

| α-PPP | Phenyl | 280 | 260 | >10,000 | [7] |

This table summarizes binding affinity data for representative pyrovalerone and α-pyrrolidinopropiophenone (α-PPP) analogs, highlighting their general preference for DAT and NET over SERT.

The 4-fluoro substitution on the phenyl ring of this compound is an electron-withdrawing group. In many MAT inhibitor series, such substitutions are well-tolerated and can enhance binding affinity and improve metabolic stability.[8][9] Therefore, it is hypothesized that this compound will display potent inhibitory activity at DAT and NET, with weaker activity at SERT.

Postulated Mechanism of Action: Competitive Inhibition of Monoamine Reuptake

We postulate that this compound acts as a competitive inhibitor, binding to the S1 substrate site on DAT and NET. This binding event physically occludes the site, preventing the endogenous substrates (dopamine and norepinephrine) from being transported into the presynaptic neuron. The consequence is an elevation of dopamine and norepinephrine concentrations in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine and adrenergic receptors.

Experimental Validation: Protocols and Workflows

To empirically validate the hypothesized mechanism of action, two primary in vitro assays are required: radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake assays to determine functional potency (IC₅₀).

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the affinity of the test compound for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.

Methodology:

-

Preparation of Membranes: Use cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Harvest cells and prepare crude membrane fractions via homogenization and centrifugation.

-

Assay Buffer: Prepare appropriate assay buffers (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: In a 96-well plate, combine:

-

Membrane preparation (10-20 µg protein).

-

Radioligand at a concentration near its Kₔ (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

-

Varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For non-specific binding control wells, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

-

-

Equilibration: Incubate plates at a set temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the functional ability of the test compound to inhibit the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for NET/SERT) using sucrose density gradient centrifugation.

-

Pre-incubation: Resuspend synaptosomes in Krebs-Ringer buffer. Pre-incubate aliquots with varying concentrations of this compound for 10-15 minutes at 37°C.

-

Initiation of Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification & Data Analysis: Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter. Non-specific uptake is determined in parallel incubations at 4°C. Calculate the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound.

Conclusion and Future Directions

The structural framework of this compound strongly suggests a mechanism of action centered on the inhibition of monoamine transporters, with a probable selectivity for DAT and NET over SERT. This profile is characteristic of compounds with stimulant properties. However, this remains a well-supported hypothesis pending direct empirical evidence.

Future research must prioritize the in vitro characterization of this molecule using the protocols outlined above to establish its precise binding affinity and functional potency. Subsequent studies should investigate its in vivo effects on locomotor activity, its potential for reinforcement in self-administration models, and its broader neurochemical profile using techniques like in vivo microdialysis. This systematic approach will fully elucidate the mechanism of action and pharmacological profile of this compound.

References

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

-

Saha, K., & Varghese, S. (2021). Discovery and Development of Monoamine Transporter Ligands. In Medicinal Chemistry of Monoamine Transporters. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3865560, this compound. Retrieved January 11, 2026 from [Link].

-

Poyraz, S., Yilmaz, I., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

-

Gudelis, R., Mickevičius, V., & Vaickelionienė, R. (2023). Pharmaceuticals with 2-pyrrolidinone scaffold. ResearchGate. Available from: [Link]

-

Zarghi, A., & Arfaei, S. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21, 373-381. Available from: [Link]

-

Canal, M., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry, 74, 117034. Available from: [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3121-3133. Available from: [Link]

-

Poyraz, S., Yilmaz, I., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

-

Kumar, A., & Kumar, S. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 11(23), 13856-13872. Available from: [Link]

-

Roth, B. L., & Driscoll, J. (2000). Pharmacological profile of neuroleptics at human monoamine transporters. Psychopharmacology, 150(1), 87-92. Available from: [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 455-466. Available from: [Link]

-

Newman, A. H., et al. (2001). Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. Journal of Medicinal Chemistry, 44(18), 2991-3000. Available from: [Link]

-

National Center for Biotechnology Information (2011). PubChem Compound Summary for CID 53381669. Retrieved January 11, 2026 from [Link].

-

German, N. A., & Fleckenstein, A. E. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. ACS Chemical Neuroscience, 2(6), 295-306. Available from: [Link]

-

Hasenhuetl, P. S., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. Available from: [Link]

-

Niello, M., Gradisch, R., & Sitte, H. H. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Reviews Neuroscience, 20(9), 545-562. Available from: [Link]

-

Oliver, D. W., et al. (1997). 1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6- tetrahydropyridine on dopamine receptor and transporter binding. A nonhuman primate 123I-iodobenzamide and 2 beta-carbomethoxy-3 beta-(4-iodophenyl)tropane single photon emission computed tomographic study. Arzneimittel-Forschung, 47(6), 692-699. Available from: [Link]

-

Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv. Available from: [Link]

-

Gündüz, M. G., et al. (1999). Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists. Archiv der Pharmazie, 332(9), 309-316. Available from: [Link]

-

Stepanov, V. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. Available from: [Link]

-

NIST (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved January 11, 2026 from [Link].

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Fluorophenyl)pyrrolidine

Introduction

2-(4-Fluorophenyl)pyrrolidine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyrrolidine ring attached to a fluorophenyl group, imparts unique physicochemical properties that are leveraged in the synthesis of a wide range of bioactive molecules, particularly those targeting neurological disorders.[1][2] The strategic incorporation of a fluorine atom can enhance metabolic stability and bioavailability, making this compound and its derivatives attractive candidates for drug discovery.[1]

Accurate structural elucidation and characterization are paramount in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Properties

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[5]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation of pyrrolidine-containing compounds can be complex.[6] In the case of this compound, the primary fragmentation pathways are anticipated to involve cleavage of the pyrrolidine ring and the bond connecting it to the fluorophenyl group.

Expected Fragmentation Pattern:

| m/z Value | Proposed Fragment | Interpretation |

| 165 | [C₁₀H₁₂FN]⁺• | Molecular Ion (M⁺•) |

| 164 | [C₁₀H₁₁FN]⁺ | Loss of a hydrogen atom (M-1), common in amines.[7] |

| 95 | [C₆H₄F]⁺ | Cleavage of the C-C bond between the pyrrolidine and phenyl rings, resulting in the fluorophenyl cation. |

| 70 | [C₄H₈N]⁺ | Cleavage of the C-C bond between the pyrrolidine and phenyl rings, resulting in the pyrrolidinyl cation. |

Causality Behind Experimental Choices: Electron Ionization (EI) is chosen for its ability to produce detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation and library matching. The 70 eV electron energy is a standard that provides sufficient energy to cause fragmentation of most organic molecules without being excessive, which could lead to the complete obliteration of the molecular ion.

Visualization of the Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.[8]

Predicted ¹H NMR Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| Aromatic (ortho to F) | ~7.0-7.2 | Triplet (t) or Doublet of Doublets (dd) | 2H | Protons on the phenyl ring adjacent to the fluorine atom, showing coupling to both the fluorine and the meta protons. |

| Aromatic (meta to F) | ~7.2-7.4 | Multiplet (m) | 2H | Protons on the phenyl ring adjacent to the pyrrolidine ring, showing coupling to the ortho protons. |

| Pyrrolidine CH | ~4.1-4.3 | Triplet (t) or Multiplet (m) | 1H | The proton on the carbon attached to the phenyl ring and the nitrogen. |

| Pyrrolidine CH₂ (adjacent to N) | ~2.9-3.3 | Multiplet (m) | 2H | The two protons on the carbon adjacent to the nitrogen atom. |

| Pyrrolidine CH₂ | ~1.7-2.2 | Multiplet (m) | 4H | The remaining four protons on the pyrrolidine ring. |

| Pyrrolidine NH | ~1.5-2.5 (broad) | Singlet (s) | 1H | The proton on the nitrogen atom; its chemical shift can be variable and the peak is often broad due to exchange. |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (400 MHz or higher) is crucial for resolving the complex multiplets in the spectrum, particularly in the aromatic and pyrrolidine regions. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon.[8]

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |

| Aromatic C-F | ~160-165 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to the fluorine atom, showing a large one-bond coupling constant. |

| Aromatic C-ipso | ~140-145 | The quaternary carbon of the phenyl ring attached to the pyrrolidine ring. |

| Aromatic CH (ortho to F) | ~115-120 (d, ²JCF ≈ 21 Hz) | The two carbons ortho to the fluorine atom, showing a two-bond coupling. |

| Aromatic CH (meta to F) | ~128-132 (d, ³JCF ≈ 8 Hz) | The two carbons meta to the fluorine atom, showing a three-bond coupling. |

| Pyrrolidine CH | ~60-65 | The carbon attached to both the phenyl ring and the nitrogen. |

| Pyrrolidine CH₂ (adjacent to N) | ~45-50 | The carbon adjacent to the nitrogen atom. |

| Pyrrolidine CH₂ | ~25-35 | The other two carbons of the pyrrolidine ring. |

Causality Behind Experimental Choices: Proton decoupling is a standard practice in ¹³C NMR to enhance the signal-to-noise ratio and simplify the spectrum by removing C-H couplings, resulting in a single peak for each chemically non-equivalent carbon atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.[9]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample can be used.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. It is often useful to acquire both proton-coupled and decoupled spectra.

-

Data Processing: The FID is processed to obtain the final spectrum.

Predicted ¹⁹F NMR Data and Interpretation:

The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom.

-

Chemical Shift: The chemical shift is anticipated to be in the range of -110 to -120 ppm (relative to CFCl₃).[10][11]

-

Multiplicity: In a proton-coupled spectrum, this signal will appear as a multiplet due to coupling with the ortho-protons on the phenyl ring. In a proton-decoupled spectrum, the signal will be a singlet.

Causality Behind Experimental Choices: The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make ¹⁹F NMR an excellent tool for confirming the presence and electronic environment of fluorine in a molecule.[9][12] Comparing the coupled and decoupled spectra helps in assigning the couplings to specific protons.

Visualization of the NMR Workflow:

Caption: A generalized workflow for NMR analysis.

Conclusion

The combined application of Mass Spectrometry and multinuclear NMR spectroscopy provides a robust and comprehensive approach to the structural characterization of this compound. MS confirms the molecular weight and provides valuable information about the connectivity of the molecule through its fragmentation pattern. ¹H, ¹³C, and ¹⁹F NMR offer a detailed map of the molecular structure, allowing for the unambiguous assignment of all atoms. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel pharmaceuticals based on the this compound scaffold.

References

- American Chemical Society. (2025, December 15). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra.

- BenchChem. (2025, November). Application Note: Interpreting the ¹H and ¹⁹F NMR Spectra of 2-Fluoropentane. BenchChem.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- University of Ottawa. (n.d.). 19Fluorine NMR. uOttawa.

- ChemicalBook. (2025, July 16). 2-(4-Fluorophenyl)-pyrrolidine. ChemicalBook.

- Berger, S. (2007). An Overview of Fluorine NMR.

- ChemicalBook. (2025, July 16). (S)-2-(4-Fluorophenyl)pyrrolidine. ChemicalBook.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

- National Center for Biotechnology Information. (n.d.).

- J&K Scientific. (n.d.). This compound. J&K Scientific.

- National Institute of Standards and Technology. (n.d.).

- Chem-Impex. (n.d.). This compound. Chem-Impex.

- BenchChem. (2025).

- Chemistry LibreTexts. (2023, August 29).

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison.

- University of Michigan. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-pyrrolidine | 72216-06-9 [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. colorado.edu [colorado.edu]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 72216-06-9 and the Associated Compound of Interest, 7-Methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-4-one

A Note to the Reader: This technical guide addresses a common challenge in chemical research: the accurate identification of substances. The provided CAS number, 72216-06-9, corresponds to 2-(4-Fluorophenyl)pyrrolidine . However, the chemical name in the topic, "7-methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-4-one," is associated with a different CAS number, 199327-61-2 . To ensure scientific accuracy and provide a comprehensive resource, this guide is structured into two parts, each dedicated to one of these distinct chemical entities.

Part 1: Unveiling the Identity of CAS 72216-06-9: this compound

Introduction and Core Identification

CAS number 72216-06-9 is unequivocally assigned to the compound this compound[1][2][3][4][5]. This heterocyclic compound is a fluorinated building block, playing a significant role as a key intermediate in the synthesis of various pharmaceuticals[6]. Its structure, featuring a pyrrolidine ring attached to a fluorophenyl group, makes it a valuable synthon in medicinal chemistry, particularly for developing drugs targeting neurological disorders[6].

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and application.

Table 1: Physicochemical Properties of this compound (CAS: 72216-06-9)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [1][7] |

| Molecular Weight | 165.21 g/mol | [1][7] |

| IUPAC Name | This compound | [6] |

| SMILES | C1CC(NC1)C2=CC=C(C=C2)F | [6] |

| InChI Key | ZDCXMSDSTZZWAX-UHFFFAOYSA-N | [6] |

| Appearance | Colorless to Light yellow clear liquid | [8] |

| Boiling Point | 235.5 ± 33.0 °C (Predicted) | [1] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 96 °C | [8] |

| Purity | >98.0% (GC) | [8] |

| Storage Conditions | Room Temperature, recommended in a cool, dark place (<15°C), under inert gas | [8] |

Applications in Research and Development

The utility of this compound is primarily as a precursor in multi-step organic syntheses. Its applications span several key areas of scientific investigation:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a range of pharmaceuticals, especially those aimed at treating neurological conditions[6].

-

Neurotransmitter Studies: The compound is utilized in research concerning neurotransmitter systems, aiding in the understanding of how various compounds affect brain function and behavior[6].

-

Biochemical Research: It is employed in diverse biochemical assays to investigate enzyme interactions and metabolic pathways, offering insights into cellular processes[6].

-

Material Science: this compound finds use in the creation of novel materials, particularly in the synthesis of polymers with specific functional properties[6].

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following is a summary of its hazard profile:

-

Hazard Statements:

-

Precautionary Statements:

-

It is advised to handle this compound in accordance with good industrial hygiene and safety practices, and all chemical products should be treated as having unknown hazards and toxicity[9].

Part 2: A Technical Dossier on 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2)

Introduction and Correct Identification

The chemical name "7-methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-4-one" corresponds to the CAS number 199327-61-2 [10][11][12][13][14][15]. This compound is a quinazolinone derivative and is a well-documented pharmaceutical intermediate[11][13]. Its primary significance lies in its role as a key intermediate in the synthesis of Gefitinib, an orally active and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[11][14].

Chemical Structure and Physicochemical Properties

The structure of this quinazolinone derivative is characterized by a methoxy group and a morpholinylpropoxy substituent, which are crucial for its function as a precursor to Gefitinib.

Table 2: Physicochemical Properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2)

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁N₃O₄ | [10][13] |

| Molecular Weight | 319.36 g/mol | [10][13] |

| IUPAC Name | 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | [10] |

| SMILES | COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3 | [10] |

| InChI Key | WFUBWLXSYCFZEH-UHFFFAOYSA-N | [10] |

| Appearance | White to off-white or pale brown powder/solid | [14][15] |

| Boiling Point | 519.53 °C at 760 mmHg | [14] |

| Density | 1.327 g/cm³ | [14] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [15] |

| Storage Conditions | 2-8°C | [15] |

| Synonyms | Gefitinib Impurity 5, Gefitinib Impurity 12, 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | [10][13] |

Central Role in the Synthesis of Gefitinib

The primary and most critical application of 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is as a direct precursor in the manufacturing of Gefitinib[11][13]. Gefitinib is a targeted cancer therapy drug that functions by inhibiting the EGFR tyrosine kinase, an enzyme that plays a role in the growth and proliferation of cancer cells[11][14].

The synthesis of Gefitinib from this intermediate typically involves the chlorination of the 4-oxo position of the quinazolinone ring, followed by a nucleophilic substitution reaction with an appropriate aniline derivative. This workflow underscores the importance of the purity and precise structure of the intermediate.

Caption: A simplified workflow for the synthesis of Gefitinib.

Purity and Analytical Considerations

Given its role as a pharmaceutical intermediate, the purity of 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is of paramount importance. Impurities present in the intermediate can be carried over to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy. Standard quality control measures include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any related substances or impurities. A common specification is a purity of ≥99.0%[15].

-

Loss on Drying: To measure the amount of volatile matter.

-

Residue on Ignition: To determine the amount of inorganic impurities.

-

Spectroscopic Methods (e.g., NMR, IR): To confirm the chemical structure and identity.

Safety and Regulatory Information

This compound is intended for research and development or manufacturing purposes only and not for drug or household use[9]. While specific GHS classifications are not consistently available across all sources, it is known to be harmful to aquatic life with long-lasting effects[10]. Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.

Conclusion

This guide has clarified the distinct identities of CAS 72216-06-9 (this compound) and the compound 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2). While the former is a versatile building block in medicinal chemistry, the latter holds a specific and critical role as an intermediate in the synthesis of the anti-cancer drug Gefitinib. For researchers, scientists, and drug development professionals, the precise identification of chemical substances through their CAS numbers is fundamental to ensuring the integrity and success of their work.

References

- 2-(4-Fluorophenyl)-pyrrolidine CAS#: 72216-06-9 - ChemicalBook. (URL: )

- CAS:72216-06-9 FT-0601695 this compound Product... (URL: )

- This compound | 72216-06-9 - J&K Scientific. (URL: )

- BLD Pharmatech Safety D

- 2-(4-Fluorophenyl)-pyrrolidine | 72216-06-9 - ChemicalBook. (URL: )

- Pyrrolidine-Beijing Famozi Pharmaceutical Technology Co., Ltd. (URL: )

- 72216-06-9 CAS Manufactory - ChemicalBook. (URL: )

- This compound 72216-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )

-

7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem. (URL: [Link])

- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one - ChemicalBook. (URL: )

- Array Biopharma - R&D Chemicals - Page 1. (URL: )

- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one. (URL: )

- 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one (CAS No: 199327-61-2)

- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2 - Home Sunshine Pharma. (URL: )

- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one - JOY BIOTECH. (URL: )

Sources

- 1. 2-(4-Fluorophenyl)-pyrrolidine CAS#: 72216-06-9 [m.chemicalbook.com]

- 2. CAS:72216-06-9 FT-0601695 this compound Product Detail Information [finetechchem.com]

- 3. 2-(4-Fluorophenyl)-pyrrolidine | 72216-06-9 [chemicalbook.com]

- 4. peking-pharmacy.com [peking-pharmacy.com]

- 5. 72216-06-9 CAS Manufactory [m.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. rdchemicals.com [rdchemicals.com]

- 8. This compound | 72216-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]

- 12. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one [fstpharm.com]

- 13. apicule.com [apicule.com]

- 14. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. joybiotech.com [joybiotech.com]

A Technical Guide to the Potential Biological Activities of 2-(4-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(4-fluorophenyl)pyrrolidine represents a significant, albeit often intermediate, scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited, its structural motif is integral to a range of potent, biologically active compounds. This guide synthesizes the current understanding of this compound's role as a crucial building block, inferring its potential biological activities through the lens of its derivatives. The primary applications of this scaffold are found in the development of central nervous system (CNS) agents, particularly monoamine reuptake inhibitors, and modulators of G-protein coupled receptors like GPR119 for metabolic diseases. The inclusion of the fluorophenyl group often enhances metabolic stability and bioavailability in the final active pharmaceutical ingredients.[1] This document provides an in-depth exploration of these areas, detailing structure-activity relationships, mechanistic pathways, and key experimental protocols to evaluate compounds derived from this versatile precursor.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring attached to a 4-fluorophenyl group at the 2-position.[1] This structure is a common pharmacophore in CNS-active agents.[2] The fluorine substitution is a key bioisosteric modification used in drug design to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | PubChem[3] |

| Molecular Weight | 165.21 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 72216-06-9 | PubChem[3] |

| SMILES | C1CC(NC1)C2=CC=C(C=C2)F | PubChem[3] |

Synthetic Utility and Role as a Precursor

The primary significance of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules.[1][] The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and bioactive compounds.[5][6] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional chemical space, a desirable trait in modern drug discovery.[7] The diagram below illustrates its pivotal role in generating diverse classes of therapeutic candidates.

Caption: Synthetic utility of this compound as a core scaffold.

Potential Biological Activities Inferred from Derivatives

The biological potential of the this compound scaffold is best understood by examining the classes of drugs synthesized from it.

Modulation of Monoamine Transporters

The phenylpyrrolidine framework is a well-established pharmacophore for inhibitors of monoamine transporters, which regulate the levels of key neurotransmitters.[2] Derivatives incorporating this scaffold have shown potent inhibitory activity against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2]

Mechanism of Action: Compounds that simultaneously block all three of these transporters are known as triple reuptake inhibitors (TRIs). By binding to DAT, NET, and SERT, they prevent the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron.[2] This action elevates the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[2] This mechanism is the basis for their investigation as treatments for major depressive disorder and pain.[8][9]

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). [2] * Homogenize cells in ice-cold buffer and pellet the membranes via high-speed centrifugation. [10] * Wash and resuspend the final membrane pellet in the binding buffer and determine the protein concentration. [10]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in order: binding buffer, serial dilutions of the test compound (or vehicle), and the specific radioligand (e.g., [³H]CFT for DAT). [11] * To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT). [10] * Add the prepared cell membranes to each well to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium. [11] * Terminate the reaction by rapid filtration over glass fiber filters, which traps the membranes while allowing unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand. [11]

-

-

Measurement and Analysis:

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. [10] * Subtract the non-specific binding from all measurements.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Structure-Activity Relationship (SAR) Insights

Analysis of compounds containing the this compound moiety reveals key structural contributions to biological activity:

-

Pyrrolidine Ring: This saturated heterocycle acts as a rigid scaffold, properly orienting the pharmacophoric elements for interaction with the target protein. [7]Its basic nitrogen is often crucial for forming salt-bridge interactions within receptor binding pockets.

-

4-Fluorophenyl Group: The phenyl group itself is critical for engaging in hydrophobic or π-stacking interactions with aromatic residues in the binding site. The para-fluoro substitution offers several advantages:

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the compound's half-life. [1] * Binding Affinity: As an electron-withdrawing group, fluorine can alter the electronic properties of the phenyl ring, potentially enhancing binding interactions.

-

Bioavailability: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability. [1]* Stereochemistry: The chirality at the 2-position of the pyrrolidine ring is often critical for activity. Different enantiomers can exhibit vastly different potencies and selectivities for their biological targets.

-

Future Perspectives and Conclusion

The this compound scaffold remains a highly valuable asset in drug discovery. While its primary role is that of a synthetic intermediate, the consistent appearance of this motif in potent modulators of CNS and metabolic targets underscores its fundamental importance. Future research should focus on leveraging this core structure to develop next-generation therapeutics with improved selectivity and pharmacokinetic profiles. The exploration of novel derivatives could lead to new treatments for a wide range of disorders, from neurodegenerative diseases to inflammatory conditions. [12][13]The continued application of advanced synthetic methodologies and robust biological screening will undoubtedly unlock further therapeutic potential from this versatile chemical entity.

References

- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. (n.d.). National Institutes of Health.

- Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors: A Comparative In Vitro Analysis. (n.d.). BenchChem.

- Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. (n.d.). BenchChem.

- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry.

- This compound. (n.d.). PubChem.

- Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. (2010). PubMed.

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central.

- This compound. (n.d.). Chem-Impex.

- Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. (n.d.). PMC.

- Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008). PubMed.

- Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry.